molecular formula C17H19ClN2O2S2 B6424210 1-(3-chloro-2-methylbenzenesulfonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine CAS No. 2034361-36-7

1-(3-chloro-2-methylbenzenesulfonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine

Cat. No.: B6424210
CAS No.: 2034361-36-7
M. Wt: 382.9 g/mol
InChI Key: BAFAFWAZFHMJOR-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining a 3-chloro-2-methylbenzenesulfonyl group, an azetidine (4-membered nitrogen-containing ring), and a 4H,5H,6H,7H-thieno[3,2-c]pyridine moiety. The thieno[3,2-c]pyridine scaffold is a bicyclic system common in antiplatelet agents like prasugrel and clopidogrel . The benzenesulfonyl group may enhance metabolic stability or influence receptor binding, while the azetidine ring introduces conformational rigidity.

Properties

IUPAC Name

5-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S2/c1-12-15(18)3-2-4-17(12)24(21,22)20-10-14(11-20)19-7-5-16-13(9-19)6-8-23-16/h2-4,6,8,14H,5,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFAFWAZFHMJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that the compound is a derivative of3-Chloro-2-methylbenzenesulfonyl chloride , which is an aryl sulfonyl chloride derivative. Aryl sulfonyl chlorides are often used in the synthesis of sulfonamides and sulfones, which have various applications in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thienopyridine Derivatives

  • Prasugrel: Contains a thieno[3,2-c]pyridin-2-yl acetate group linked to a fluorophenyl-cyclopropane moiety. It is a prodrug requiring hepatic activation to inhibit platelet aggregation via P2Y₁₂ ADP receptors .
  • Clopidogrel Acyl-β-D-glucuronide: Features a thieno[3,2-c]pyridin-5-yl group bonded to a chlorophenyl-acetylglucuronide. Unlike the target compound, it lacks an azetidine ring and has a glucuronic acid moiety for metabolic clearance .

Azetidine-Containing Analogues

  • 5-[4-(Azetidin-3-yloxy)-3-methoxyphenyl]-2-(4-chlorophenyl)-[1,3]thiazolo[5,4-c]pyridin-4-one: Shares an azetidine-oxygen linkage but incorporates a thiazolo-pyridinone core instead of thienopyridine. This structural variation likely reduces affinity for ADP receptors but may enhance solubility .

Benzenesulfonyl Derivatives

  • Methyl (2R)-2-(2-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetate: Contains a benzenesulfonyl-related chlorophenyl group but lacks the azetidine ring. The ester group in this compound may confer faster hydrolysis compared to the sulfonyl group in the target molecule .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C)
Target Compound C₁₉H₂₀ClN₃O₂S₂ 446.0* Benzenesulfonyl, azetidine, thienopyridine N/A**
Prasugrel C₂₀H₂₀FNO₃S 373.4 Thienopyridine, acetate, fluorophenyl 120–122
Clopidogrel Acyl-β-D-glucuronide C₂₄H₂₆ClNO₉S 564.0 Thienopyridine, glucuronide, chlorophenyl N/A
5-(3-Methylbenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine C₁₅H₁₇NS 243.4 Thienopyridine, methylbenzyl N/A

Calculated based on molecular formula.

Table 2: Pharmacological Activity of Thienopyridine Derivatives

Compound Target Receptor IC₅₀ (nM) Prodrug Requirement Key Application
Prasugrel P2Y₁₂ ADP 1–10 Yes Antiplatelet therapy
Clopidogrel P2Y₁₂ ADP ~100 Yes Antiplatelet therapy
Target Compound* Unknown N/A Likely Hypothesized antiplatelet

*Inferred based on structural similarity.

Research Findings and Insights

  • Synthetic Challenges: The azetidine-thienopyridine linkage may require specialized catalysts or protecting groups, as seen in analogous azetidine syntheses .
  • Metabolic Stability : The benzenesulfonyl group in the target compound could reduce cytochrome P450-mediated metabolism compared to ester-containing analogues like clopidogrel .

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